1,3-Bis(bromomethyl)benzene

Catalog No.
S662029
CAS No.
626-15-3
M.F
C8H8Br2
M. Wt
263.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(bromomethyl)benzene

CAS Number

626-15-3

Product Name

1,3-Bis(bromomethyl)benzene

IUPAC Name

1,3-bis(bromomethyl)benzene

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

InChI

InChI=1S/C8H8Br2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2

InChI Key

OXHOPZLBSSTTBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CBr)CBr

Canonical SMILES

C1=CC(=CC(=C1)CBr)CBr

The exact mass of the compound 1,3-Bis(bromomethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28040. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(bromomethyl)benzene (CAS: 626-15-3), commonly known as m-xylylene dibromide, is a highly reactive, bifunctional benzylic alkylating agent widely utilized in macrocyclization, polymer synthesis, and peptide stapling [1]. Featuring two bromomethyl groups situated at the meta positions of a central benzene ring, the compound provides a rigid ~4.8 Å spatial separation between electrophilic centers. This specific geometry makes it a highly effective precursor for forming medium-to-large macrocycles, cyclophanes, and PCP pincer ligands [2]. Compared to its dichloride analog, the dibromide offers enhanced leaving-group ability in nucleophilic substitutions, allowing for milder reaction conditions without the need for halide-exchange additives[2]. For industrial and laboratory procurement, sourcing high-purity 1,3-bis(bromomethyl)benzene directly is highly preferred over in-house bromination of m-xylene, which often suffers from poor selectivity due to competing ring bromination and over-alkylation [3].

Substituting 1,3-bis(bromomethyl)benzene with its ortho or para isomers, or with the cheaper m-xylylene dichloride, routinely leads to synthesis failures or severe yield reductions. The spatial orientation of the meta-isomer dictates the critical bite angle in macrocyclization and cross-linking; replacing it with the para-isomer often shifts the reaction pathway from intramolecular cyclization toward linear oligomerization, drastically reducing target yields [1]. Similarly, substituting the dibromide with m-xylylene dichloride significantly decreases electrophilic reactivity[2]. In the synthesis of complex phosphine ligands or sterically hindered ethers, the dichloride fails to react under standard conditions without the addition of stoichiometric halide-exchange reagents like sodium iodide [2]. Consequently, generic substitution compromises both process efficiency and product yield, making the exact meta-dibromide critical for specific architectural targets.

Macrocyclization Yield: Meta vs. Para Isomer

In the synthesis of dithiacyclophanes via coupling with dithiol precursors, the geometric orientation of the benzylic halides plays a decisive role in cyclization efficiency. A comparative study demonstrated that coupling dithiol 10b with 1,3-bis(bromomethyl)benzene (the meta isomer) yielded the target macrocycle 20 at an 80% yield[1]. In contrast, substituting the meta isomer with 1,4-bis(bromomethyl)benzene (the para isomer) under identical conditions resulted in only a 32% yield of the corresponding macrocycle 21, due to unfavorable bite angles that promote competing oligomerization [1].

Evidence DimensionCyclization Yield
Target Compound Data80% yield (1,3-Bis(bromomethyl)benzene)
Comparator Or Baseline32% yield (1,4-Bis(bromomethyl)benzene)
Quantified Difference2.5-fold higher yield for the meta isomer
ConditionsCoupling with dithiol 10b in basic conditions

Procuring the meta isomer is essential for maximizing yields in macrocycle synthesis where the specific ~4.8 Å bite angle prevents linear oligomerization.

Reactivity in Pincer Ligand Synthesis: Dibromide vs. Dichloride

The synthesis of PCP pincer ligands via the reaction of benzylic halides with chlorophosphines highlights the greater reactivity of 1,3-bis(bromomethyl)benzene over its dichloride counterpart. When reacting with diisopropylchlorophosphine at 100 °C, the meta-dibromide undergoes direct nucleophilic substitution to form the intermediate bis-phosphonium salt [1]. However, when 1,3-bis(chloromethyl)benzene (m-xylylene dichloride) is used, the reaction fails to proceed efficiently without the addition of 4 equivalents of sodium iodide (NaI) to facilitate an in situ Finkelstein halogen exchange [1].

Evidence DimensionAdditive Requirements for Substitution
Target Compound DataDirect reaction (0 equivalents of NaI required)
Comparator Or Baselinem-Xylylene dichloride requires 4 equivalents of NaI
Quantified DifferenceElimination of stoichiometric halide-exchange additives
ConditionsReaction with dialkylchlorophosphines at 100 °C for 15 h

Selecting the dibromide streamlines catalytic ligand synthesis by eliminating the need for halide-exchange additives, reducing process complexity and waste.

Peptide Stapling Efficiency: Meta-Xylylene vs. Extended Linkers

In the development of bridged peptide analogues for p53-dependent cancer therapy, 1,3-bis(bromomethyl)benzene serves as a highly efficient S-alkylation reagent for cross-linking cysteine residues. Research evaluating various stapling agents found that the meta-xylylene dibromide achieved optimal stapling efficiencies for specific i, i+4 and i, i+7 cysteine spacings[1]. Conversely, extended multi-thiol-reactive linkers, such as 1-(bromomethyl)-3-[3-(bromomethyl)benzyl]benzene, exhibited extremely poor reactivity, yielding less than 3% of the desired stapled peptide due to excessive linker flexibility and suboptimal spatial matching [1].

Evidence DimensionPeptide Stapling Yield
Target Compound DataHigh efficiency (optimal for i, i+4 / i, i+7 spacing)
Comparator Or Baseline<3% yield (1-(bromomethyl)-3-[3-(bromomethyl)benzyl]benzene)
Quantified DifferenceNear-total failure of extended linkers compared to successful stapling with the meta-xylylene core
ConditionsS-alkylation of linear peptides in DMF/DMSO solutions

For bioconjugation and peptide stapling workflows, the exact rigid spacing of the meta-xylylene core is required to successfully bridge cysteine pairs.

Synthesis of Macrocyclic Receptors and Cyclophanes

Due to its rigid meta-substitution pattern, 1,3-bis(bromomethyl)benzene is a primary building block for synthesizing medium-sized cyclophanes, crown ethers, and specialized macrocyclic receptors. Its specific bite angle strongly favors intramolecular ring closure over intermolecular oligomerization, making it superior to para-substituted analogs when constructing host-guest binding cavities [1].

Precursor for PCP Pincer Ligands in Catalysis

The high reactivity of the benzylic bromide groups makes this compound a highly efficient starting material for the one-pot synthesis of PCP-type pincer ligands. By avoiding the dichloride analog, chemists can bypass the need for Finkelstein additives (like NaI) during the nucleophilic addition of chlorophosphines, streamlining the production of robust nickel and palladium catalysts [2].

Peptide Stapling and Bioconjugation

In chemical biology, 1,3-bis(bromomethyl)benzene is deployed as a highly effective S-alkylation agent to 'staple' peptides containing appropriately spaced cysteine residues (e.g., i, i+4 or i, i+7). The rigid benzylic spacer locks the peptide into its active alpha-helical conformation, providing much higher cross-linking yields than longer, more flexible bis-electrophiles [3].

XLogP3

3.1

Melting Point

77.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (84.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

626-15-3

Wikipedia

1,3-Bis(bromomethyl)benzene

General Manufacturing Information

Benzene, 1,3-bis(bromomethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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